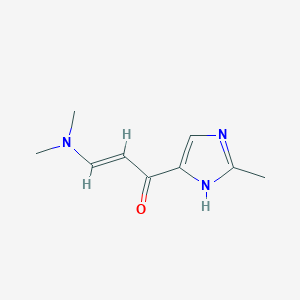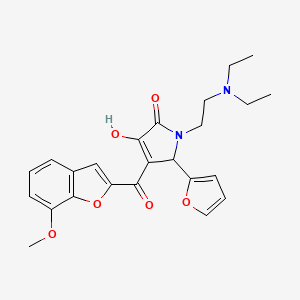
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups. It contains a thiophene ring, a sulfonamide group, a morpholinoethyl group, and a dimethylamino phenyl group. These groups could potentially influence the compound’s reactivity, solubility, and other properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene ring might be introduced via a Paal-Knorr synthesis or similar method. The sulfonamide could be introduced via a sulfonation reaction, and the morpholinoethyl and dimethylamino phenyl groups could be added via nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the various functional groups. The thiophene ring is aromatic and planar, while the sulfonamide, morpholinoethyl, and dimethylamino phenyl groups could introduce steric hindrance and influence the overall shape of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in hydrolysis or condensation reactions. The morpholinoethyl and dimethylamino phenyl groups might be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the sulfonamide, morpholinoethyl, and dimethylamino phenyl groups could increase the compound’s polarity and solubility in polar solvents .Aplicaciones Científicas De Investigación
Sulfonamides in Therapeutic Research
Sulfonamides have a rich history in medicinal chemistry, being one of the first classes of antimicrobial agents discovered. Their applications have expanded significantly over the years to include not just antibacterial uses but also antiviral, antifungal, and anticancer activities. Research has delved into novel sulfonamide derivatives for targeting various diseases, with a significant focus on their role as carbonic anhydrase inhibitors (CAIs) for managing conditions like glaucoma, obesity, and cancer. The development of sulfonamide CAIs has led to enhanced therapeutic options for glaucoma management through the reduction of intraocular pressure, showcasing the compound's utility in eye health (Carta, Scozzafava, & Supuran, 2012; Masini, Carta, Scozzafava, & Supuran, 2013).
Sulfonamides in Environmental Studies
The environmental impact of sulfonamides, particularly their presence in the environment due to agricultural use, has been a subject of extensive study. These compounds have been found to influence microbial populations in soil and water, potentially leading to antibiotic resistance and impacting human health globally. The need for effective bioremediation strategies to manage and mitigate the environmental presence of sulfonamides has been highlighted, with microbial degradation presenting a viable approach to reduce their impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Analytical Chemistry
Sulfonamides have also played a crucial role in the development of analytical methods, particularly in the detection and quantification of these compounds in various matrices. Techniques such as capillary electrophoresis have been applied to analyze sulfonamides, demonstrating the importance of these methods in ensuring the quality control of pharmaceutical formulations and in environmental monitoring (Hoff & Kist, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-15-4-9-19(26-15)27(23,24)20-14-18(22-10-12-25-13-11-22)16-5-7-17(8-6-16)21(2)3/h4-9,18,20H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMWTJYNJCIISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2670886.png)


![(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2670892.png)
![3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2670894.png)
![2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2670895.png)





![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2670904.png)

